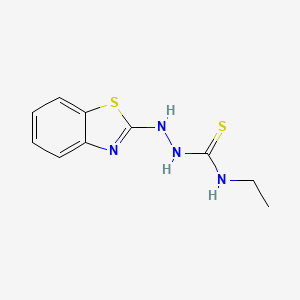

2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method is the condensation of 2-aminothiophenol with aldehydes in various conditions . Another method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis

The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions due to the active sites on the thiazole ring. For example, they can react with aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Aplicaciones Científicas De Investigación

BTEH has been studied extensively for its potential applications in the field of science and medicine. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. BTEH has also been studied for its potential therapeutic effects in the treatment of cancer and neurological disorders. In addition, BTEH has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Finally, BTEH has been investigated for its potential use in the development of new drugs and treatments for diseases such as Alzheimer’s and Parkinson’s.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to inhibit thyroid peroxidase . Additionally, benzothiazole-based compounds have shown potent activity against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to exhibit inhibitory effects on their targets, leading to changes in the biological functions of these targets .

Biochemical Pathways

Benzothiazole derivatives have been found to have significant effects on various biological pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives is generally favorable .

Result of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular effects .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BTEH has several advantages when used in lab experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for extended periods of time. Additionally, BTEH is easy to synthesize and can be used in a wide range of experiments.

However, there are some limitations to the use of BTEH in lab experiments. BTEH is not very soluble in water and is not very stable in acidic or basic conditions. Additionally, BTEH has a low solubility in organic solvents, making it difficult to use in certain types of experiments.

Direcciones Futuras

The potential applications of BTEH are vast and there are many future directions for research. BTEH could be used in the development of novel drugs and treatments for a variety of diseases, such as cancer, neurological disorders, and Alzheimer’s and Parkinson’s diseases. Additionally, BTEH could be used in the development of new therapeutic agents for the treatment of pain, inflammation, and oxidative stress. Finally, BTEH could be studied further for its potential use in the development of new drugs and treatments for neurological disorders and neurodegenerative diseases.

Métodos De Síntesis

The synthesis of BTEH is a straightforward process that involves the condensation of 1,3-benzothiazol-2-ylhydrazine and ethyl-N-hydroxycarbamate. The reaction is carried out in anhydrous conditions at room temperature, with a catalyst such as p-toluenesulfonic acid. The resulting compound is then purified by recrystallization and isolated in high yields.

Safety and Hazards

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-ylamino)-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S2/c1-2-11-9(15)13-14-10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOAURAWOVKOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)

![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)